molecular formula C10H11N3O2S B8655852 1-Naphthalenesulfonamide, 3,4-diamino- CAS No. 118876-83-8

1-Naphthalenesulfonamide, 3,4-diamino-

Cat. No.: B8655852
CAS No.: 118876-83-8
M. Wt: 237.28 g/mol
InChI Key: MMIXHYFPKVUVIB-UHFFFAOYSA-N
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Description

1-Naphthalenesulfonamide, 3,4-diamino- is a naphthalene-derived compound featuring a sulfonamide group at the 1-position and amino substituents at the 3- and 4-positions. This structural configuration enables diverse chemical interactions, particularly in biological systems. Studies highlight its role as a calmodulin antagonist, where the 3,4-diamino groups and sulfonamide moiety contribute to binding affinity and modulation of calcium-dependent processes . Its molecular framework allows for hydrogen bonding and steric interactions, making it a key candidate for pharmacological research targeting vascular relaxation and neurotransmitter regulation .

Properties

CAS No.

118876-83-8

Molecular Formula

C10H11N3O2S

Molecular Weight

237.28 g/mol

IUPAC Name

3,4-diaminonaphthalene-1-sulfonamide

InChI

InChI=1S/C10H11N3O2S/c11-8-5-9(16(13,14)15)6-3-1-2-4-7(6)10(8)12/h1-5H,11-12H2,(H2,13,14,15)

InChI Key

MMIXHYFPKVUVIB-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C2C(=C1)C(=CC(=C2N)N)S(=O)(=O)N

Origin of Product

United States

Comparison with Similar Compounds

N-(6-Aminohexyl)-5-chloro-1-naphthalenesulfonamide (W-7)

  • Structure: Chlorine atom at the 5-position and a hexylamino chain.
  • Key Differences: The chlorine atom enhances calmodulin affinity compared to non-chlorinated derivatives.
  • Activity : Strong calmodulin antagonism, inducing vascular relaxation in the presence of contractile agonists. The hexyl chain optimizes hydrophobic interactions .

N-(6-Aminohexyl)-1-naphthalenesulfonamide (W-5)

  • Structure : Lacks the 5-chloro substituent of W-5.
  • Key Differences : Reduced calmodulin affinity due to absence of chlorine.
  • Activity: Contracts vascular strips independently by increasing norepinephrine efflux, a calmodulin-independent mechanism .

Sodium 3,4-diamino-1-naphthalenesulfonate

  • Structure : Sulfonate group (SO₃⁻Na⁺) instead of sulfonamide (SO₂NH₂).
  • Key Differences : Increased water solubility due to ionic character.
  • Applications : Likely used in dye intermediates or as a synthetic precursor, differing from the pharmacological focus of sulfonamides .

3,4-Diamino-1-naphthoic Acid

  • Structure : Carboxylic acid (COOH) replaces sulfonamide.
  • Key Differences : Higher acidity (pKa ~4.03) compared to sulfonamides (pKa ~10).
  • Applications: Potential use in metal chelation or as a building block for heterocyclic compounds .

3,4-Diamino-N,N-diethylbenzene-1-sulfonamide

  • Structure : Benzene core (smaller aromatic system) with diethyl groups on sulfonamide nitrogen.
  • Key Differences : Reduced planarity and increased lipophilicity due to alkyl groups.
  • Activity : Likely altered pharmacokinetics compared to naphthalene derivatives .

Physicochemical Properties

Compound Molecular Weight Functional Groups Solubility Profile Notable Properties
1-Naphthalenesulfonamide, 3,4-diamino- ~265 g/mol* Sulfonamide, 3,4-diamino Moderate (polar organic solvents) Hydrogen-bond donor/acceptor
W-7 ~341 g/mol Sulfonamide, 5-Cl, hexyl Low (hydrophobic) High calmodulin affinity
Sodium 3,4-diamino-1-naphthalenesulfonate 260.24 g/mol Sulfonate, 3,4-diamino High (aqueous) Ionic, hygroscopic
3,4-Diamino-1-naphthoic acid 202.21 g/mol Carboxylic acid, 3,4-diamino Low (aqueous), soluble in bases Acidic (pKa ~4.03)
3,4-Diamino-N,N-diethylbenzene-1-sulfonamide 243.33 g/mol Sulfonamide, diethyl High (organic solvents) Lipophilic

*Estimated based on similar derivatives.

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